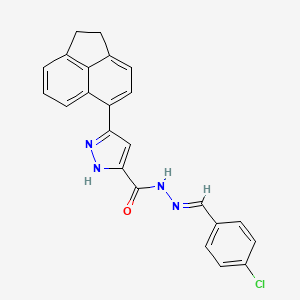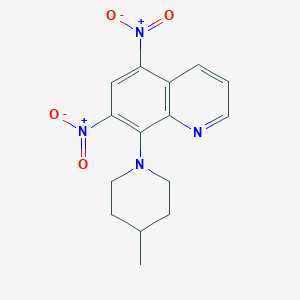![molecular formula C24H22N4OS B11692734 (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-5-[4-(Dimethylamino)benzyliden]-3-phenyl-2-(2-phenylhydrazinyliden)-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinonring, eine Dimethylaminobenzyliden-Gruppe und Phenylhydrazinyliden-Einheiten umfasst. Das Vorhandensein dieser funktionellen Gruppen trägt zu ihrer vielfältigen chemischen Reaktivität und potenziellen biologischen Aktivitäten bei.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z,5Z)-5-[4-(Dimethylamino)benzyliden]-3-phenyl-2-(2-phenylhydrazinyliden)-1,3-thiazolidin-4-on beinhaltet typischerweise die Kondensation geeigneter Vorläufer unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Reaktion von 4-(Dimethylamino)benzaldehyd mit 2-Phenylhydrazin und 3-Phenyl-2-thioxothiazolidin-4-on in Gegenwart eines geeigneten Katalysators. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, und die Mischung wird unter Rückflussbedingungen erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, aber in größerem Maßstab. Der Prozess würde eine Optimierung der Reaktionsbedingungen erfordern, wie z. B. Temperatur, Druck und Katalysatorkonzentration, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Darüber hinaus können industrielle Methoden fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese-Systeme integrieren, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
(2Z,5Z)-5-[4-(Dimethylamino)benzyliden]-3-phenyl-2-(2-phenylhydrazinyliden)-1,3-thiazolidin-4-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien für diese Reaktionen sind Halogene, Säuren und Basen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; wird üblicherweise unter wasserfreien Bedingungen durchgeführt.
Substitution: Halogene, Säuren, Basen; Reaktionen können bestimmte Lösungsmittel und Temperaturkontrolle erfordern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise bei der Oxidation Oxide entstehen, bei der Reduktion Alkohole oder Amine gebildet werden, und bei der Substitution können verschiedene substituierte Derivate entstehen.
Wissenschaftliche Forschungsanwendungen
(2Z,5Z)-5-[4-(Dimethylamino)benzyliden]-3-phenyl-2-(2-phenylhydrazinyliden)-1,3-thiazolidin-4-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, wie z. B. bei der Entwicklung neuer Medikamente und Arzneimittel.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2Z,5Z)-5-[4-(Dimethylamino)benzyliden]-3-phenyl-2-(2-phenylhydrazinyliden)-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt. Darüber hinaus ermöglicht die Struktur der Verbindung die Wechselwirkung mit Zellmembranen, wodurch deren Integrität möglicherweise beeinträchtigt wird und zu antimikrobiellen Wirkungen führt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-phenylhydrazine and 3-phenyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
(2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2Z,5Z)-5-[4-(Dimethylamino)benzyliden]-3-phenyl-2-(2-phenylhydrazinyliden)-1,3-thiazolidin-4-on: weist Ähnlichkeiten mit anderen Thiazolidinonderivaten auf, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von (2Z,5Z)-5-[4-(Dimethylamino)benzyliden]-3-phenyl-2-(2-phenylhydrazinyliden)-1,3-thiazolidin-4-on liegt in seiner spezifischen Kombination funktioneller Gruppen, die ihm eine einzigartige chemische Reaktivität und biologische Aktivität verleihen. Die Fähigkeit dieser Verbindung, verschiedene chemische Reaktionen einzugehen, und ihre potenziellen therapeutischen Anwendungen machen sie zu einem wertvollen Gegenstand der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C24H22N4OS |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(2Z,5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4OS/c1-27(2)20-15-13-18(14-16-20)17-22-23(29)28(21-11-7-4-8-12-21)24(30-22)26-25-19-9-5-3-6-10-19/h3-17,25H,1-2H3/b22-17-,26-24- |
InChI-Schlüssel |
XRVAONSXMYFMEW-CVXQDMMISA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(/C(=N/NC3=CC=CC=C3)/S2)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NNC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)

![butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B11692680.png)
![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)


![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
